(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
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Overview
Description
The compound (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a complex organic molecule that features a benzo[d]isothiazole ring, a piperazine ring, a morpholine ring, and a pyrimidine ring
Scientific Research Applications
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent for neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]isothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable electrophile.
Attachment of the Piperazine Ring: The benzo[d]isothiazole intermediate is then reacted with piperazine under basic conditions to form the piperazinyl derivative.
Formation of the Morpholinopyrimidine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with a pyrimidine derivative.
Coupling Reaction: Finally, the piperazinyl and morpholinopyrimidine intermediates are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to changes in mood, cognition, and behavior. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it may act as an antagonist or agonist at these receptor sites.
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: A well-known antipsychotic that also contains a benzo[d]isothiazole ring and a piperazine ring.
Lurasidone: Another antipsychotic with a similar structure, used to treat schizophrenia and bipolar disorder.
Uniqueness
- The combination of these rings in a single molecule allows for potential multi-target activity, which could be advantageous in treating complex disorders.
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: is unique due to the presence of the morpholinopyrimidine ring, which may confer different pharmacological properties compared to other compounds like ziprasidone and lurasidone.
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c27-20(16-13-18(22-14-21-16)24-9-11-28-12-10-24)26-7-5-25(6-8-26)19-15-3-1-2-4-17(15)29-23-19/h1-4,13-14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQVGCHXLKWRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CC(=NC=N4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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